molecular formula C25H28O12 B1246235 3'-O-Caffeoylsweroside

3'-O-Caffeoylsweroside

Cat. No.: B1246235
M. Wt: 520.5 g/mol
InChI Key: XOGGREZGCFWEBP-KHYBMMPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-O-Caffeoylsweroside is a secoiridoid glucoside first isolated from the bark of Anthocephalus chinensis (Rubiaceae) . Structurally, it consists of a sweroside backbone (a secoiridoid aglycone) esterified with a caffeoyl group at the 3'-hydroxyl position of the glucose moiety . Its isolation from medicinal plants underscores its relevance in traditional medicine, particularly for antimicrobial and anti-inflammatory applications .

Properties

Molecular Formula

C25H28O12

Molecular Weight

520.5 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H28O12/c1-2-13-14-7-8-33-23(32)15(14)11-34-24(13)37-25-21(31)22(20(30)18(10-26)35-25)36-19(29)6-4-12-3-5-16(27)17(28)9-12/h2-6,9,11,13-14,18,20-22,24-28,30-31H,1,7-8,10H2/b6-4+/t13-,14+,18-,20-,21-,22+,24+,25+/m1/s1

InChI Key

XOGGREZGCFWEBP-KHYBMMPHSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O

Synonyms

3'-O-caffeoylsweroside

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The table below contrasts 3'-O-Caffeoylsweroside with structurally related compounds:

Compound Name Core Structure Substituent Position Sugar Moieties Source Plant Reference
3'-O-Caffeoylsweroside Secoiridoid glucoside Caffeoyl at 3'-OH Glucose Anthocephalus chinensis
7-Caffeoyloxysweroside Secoiridoid glucoside Caffeoyl at 7-OH Glucose Gentiana species
3'-Acetylsweroside Secoiridoid glucoside Acetyl at 3'-OH Glucose Swertia species
Kelampayoside A Phenolic apioglucoside Caffeoyl at 6-OH Apiose + Glucose Anthocephalus chinensis
Kaempferol 3-O-caffeoyl-sophoroside 7-O-glucoside Flavonoid glucoside Caffeoyl at 3-OH Sophorose + Glucose Various angiosperms
Cyanidin 3-O-(6''-caffeoyl-glucoside) Anthocyanin Caffeoyl at 6''-OH Glucose Berries and flowers

Key Observations :

  • Positional Isomerism : The biological activity of caffeoylated compounds is influenced by the position of the caffeoyl group. For example, 3'-O-Caffeoylsweroside and 7-Caffeoyloxysweroside differ in caffeoyl substitution (3' vs. 7 positions), which may alter their enzyme inhibition or antioxidant efficacy .
  • Sugar Diversity : Kelampayosides A and B, isolated alongside 3'-O-Caffeoylsweroside, contain apiose instead of glucose, suggesting divergent biosynthetic pathways in Anthocephalus chinensis .
  • Core Structure Differences: While 3'-O-Caffeoylsweroside is a secoiridoid, Kaempferol 3-O-caffeoyl-sophoroside 7-O-glucoside belongs to flavonoids, leading to distinct pharmacological roles (e.g., secoiridoids in digestion inhibition vs. flavonoids in radical scavenging) .

Key Findings :

  • Antimicrobial Action: 3'-O-Caffeoylsweroside exhibits notable activity against Gram-positive bacteria, likely due to its caffeoyl moiety disrupting microbial membranes .
  • Enzyme Inhibition : Unlike 3-O-Caffeoylquinic acid (a lipase inhibitor), 3'-O-Caffeoylsweroside targets α-amylase, suggesting utility in managing diabetes or obesity .
  • Antioxidant Variability: Kelampayoside A and Kaempferol derivatives show higher radical scavenging than 3'-O-Caffeoylsweroside, possibly due to additional phenolic hydroxyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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